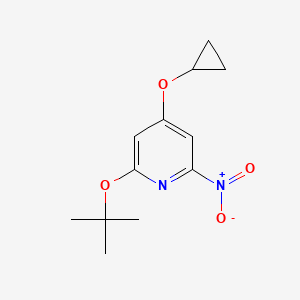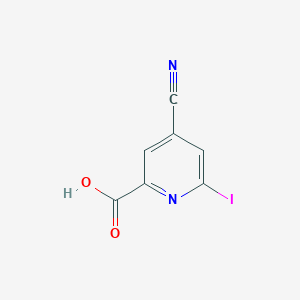
4-Hydroxy-2-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2 It is characterized by a benzamide structure with a hydroxy group at the 4-position and an isopropyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropylbenzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Ultrasonic irradiation can be employed to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .
化学反応の分析
Types of Reactions
4-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated benzamides.
科学的研究の応用
4-Hydroxy-2-isopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 4-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group at the 4-position but differ in the core structure, which is a quinolone instead of a benzamide.
4-Hydroxybenzoic acid derivatives: These compounds have a hydroxy group at the 4-position but lack the isopropyl group and amide functionality.
Uniqueness
4-Hydroxy-2-isopropylbenzamide is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChIキー |
ONMKJDWHZKPGOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)


